REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl.[C:5](=[NH:9])([NH2:8])[CH2:6][CH3:7].[C:10]([C:12](=COCC)[C:13](OCC)=O)#[N:11].[CH2:22]([OH:24])[CH3:23]>>[NH2:9][C:5]1[C:6]([C:1]([O:24][CH2:22][CH3:23])=[O:2])=[CH:7][N:11]=[C:10]([CH2:12][CH3:13])[N:8]=1 |f:0.1,2.3|
|
Name
|
sodium methoxide
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
10.857 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)(N)=N
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)=COCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with constant pressure
|
Type
|
CUSTOM
|
Details
|
drying pipe
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled with ice bath for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
50 ml of absolute ethanol was added
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
resulting a suspension
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1-2 h
|
Duration
|
1.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
Precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed twice with water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |